5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4,5-dimethylthiophen-2-yl group at position 5 and a carboxylic acid moiety at position 2. This structure combines the electron-rich thiophene ring with the polar oxadiazole-carboxylic acid system, making it a promising scaffold for medicinal chemistry applications, particularly in enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
5-(4,5-dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-3-6(15-5(4)2)8-10-7(9(12)13)11-14-8/h3H,1-2H3,(H,12,13) |
InChI Key |
ZISDUXHYKOVTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=NC(=NO2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Method Overview
This classical approach involves heterocyclization of amidoximes with activated carboxylic acids or their derivatives, such as esters or anhydrides. The process typically employs coupling reagents or activating agents to facilitate the cyclization, leading to the formation of the 1,2,4-oxadiazole ring.
Reaction Pathway
- Amidoxime (derived from the corresponding nitrile or aldehyde precursor)
- Activated carboxylic acid derivative (e.g., acid chlorides, anhydrides, or ester derivatives)
- Catalysts or coupling reagents (e.g., EDC, DCC, CDI, TBTU)
Application to Thiophene Derivatives
In the context of thiophene substitution, the synthesis begins with the functionalization of the thiophene ring to introduce the necessary precursor groups, such as nitriles or amidoximes, followed by heterocyclization.
Key Data
- Yields: Moderate to good (50-80%)
- Conditions: Mild to moderate temperatures (room temperature to 80°C)
- Limitations: Harsh conditions, purification challenges, and side reactions due to the heteroatom's reactivity
One-Pot Cyclization via Vilsmeier Reagent Activation
Method Overview
Recent studies have demonstrated the utility of Vilsmeier reagent (formed from DMF and POCl₃) to activate carboxylic acids or related intermediates, enabling direct cyclization with amidoximes in a one-pot manner.
Reaction Pathway
- Carboxylic acid (or derivative) of the thiophene ring
- Amidoxime precursor
- Activation with Vilsmeier reagent
- Cyclization to form the oxadiazole ring
Advantages
- High yields (up to 93%)
- Simplified purification
- Suitable for various substituted thiophenes
Coupling of Thiophene-2-carbonitrile Derivatives with Oxidizing Agents
Method Overview
This approach involves the synthesis of nitrile derivatives of thiophene, followed by oxidative cyclization to form the oxadiazole ring. The process often employs oxidants like iodine or hypervalent iodine reagents.
Reaction Pathway
- Thiophene-2-carbonitrile derivative
- Oxidant (e.g., I₂, PhI(OAc)₂)
- Cyclization to yield the oxadiazole core
Application
- Suitable for introducing methyl groups at the 4,5-positions via prior substitution on the thiophene ring
- Subsequent functionalization to introduce the carboxylic acid group at the 3-position
Yields & Conditions
- Generally high (70-85%)
- Mild to moderate heating (50-80°C)
Transition Metal-Catalyzed Cross-Coupling Strategies
Method Overview
Advanced methods employ palladium or copper catalysis for constructing the heterocyclic core via cross-coupling of thiophene derivatives with halogenated oxadiazoles or related intermediates.
Reaction Pathway
- Halogenated thiophene derivatives
- Coupling with oxadiazole precursors
- Cyclization under catalytic conditions
Advantages
- High regioselectivity
- Suitable for complex substitution patterns
Limitations
- Requires expensive catalysts
- Multi-step process
Summary of Synthesis Data
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime heterocyclization | Thiophene derivatives with nitrile or amidoxime groups | EDC, DCC, CDI, TBTU | 50-80% | Mild conditions, versatile | Purification challenges |
| Vilsmeier activation | Carboxylic acids, amidoximes | POCl₃, DMF | Up to 93% | One-pot, high yield | Sensitive to reaction conditions |
| Oxidative cyclization | Thiophene nitriles, oxidants | Iodine, PhI(OAc)₂ | 70-85% | Mild, high efficiency | Limited substrate scope |
| Transition metal catalysis | Halogenated thiophenes | Pd/Cu catalysts | Variable | High regioselectivity | Costly catalysts |
Specific Considerations for 5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Substituent Compatibility: The methyl groups at positions 4 and 5 on the thiophene ring are generally compatible with these methods, provided that the starting thiophene derivatives are appropriately functionalized.
- Functional Group Tolerance: The methods tolerate various substituents, but care must be taken to prevent oxidation or degradation of methyl groups during oxidative cyclization.
- Reaction Optimization: For optimal yields, parameters such as temperature, solvent, and reagent equivalents must be fine-tuned, especially when introducing the carboxylic acid functionality at the 3-position.
Concluding Remarks
The synthesis of This compound can be efficiently achieved through heterocyclization of amidoximes with activated carboxylic acid derivatives or via one-pot activation strategies employing Vilsmeier reagents. Recent advances highlight the importance of mild, high-yielding, and environmentally friendly methods, with oxidative cyclization and transition metal-catalyzed cross-couplings offering promising routes for complex substitution patterns. Future research should focus on optimizing these methods for large-scale synthesis, ensuring high purity and yield while minimizing environmental impact.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group at position 3 undergoes typical acid-derived transformations:
Mechanistic Insight :
The carboxylic acid reacts with alcohols or amines via acid-catalyzed esterification or activation with thionyl chloride to form reactive intermediates like acid chlorides. These derivatives are pivotal for conjugating the oxadiazole core to other pharmacophores .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in cycloadditions and substitutions due to its electron-deficient nature:
Nucleophilic Substitution
-
At position 5 (thiophene-substituted), the oxadiazole undergoes substitution with nucleophiles like amines or thiols under basic conditions.
-
Example: Reaction with benzylamine in DMF yields 3-(benzylamino)-5-(4,5-dimethylthiophen-2-yl)-1,2,4-oxadiazole .
Ring-Opening Reactions
-
Hydrolysis under acidic or basic conditions cleaves the oxadiazole ring. For instance, treatment with HCl/H<sub>2</sub>O at reflux produces 4,5-dimethylthiophene-2-carboxamide and glyoxylic acid derivatives.
[3+2] Cycloadditions
-
Reacts with nitrile oxides or azides to form fused heterocycles.
-
Example: With benzonitrile oxide, it forms 3-(4,5-dimethylthiophen-2-yl)-5-phenyl-1,2,4-oxadiazolo[3,4-d] triazine .
Thiophene Substituent Reactivity
The 4,5-dimethylthiophene moiety undergoes electrophilic substitution:
| Reaction | Conditions | Product | Outcome |
|---|---|---|---|
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub> | 5-(4,5-Dimethyl-3-sulfothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | Enhanced water solubility for biomedical applications. |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-(4,5-Dimethyl-3-nitrothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | Intermediate for further reduction to amino derivatives. |
Decarboxylation Reactions
Thermal decarboxylation (150–200°C) eliminates CO<sub>2</sub>, yielding 5-(4,5-dimethylthiophen-2-yl)-1,2,4-oxadiazole . This reaction is critical for synthesizing simpler oxadiazole scaffolds.
Metal Coordination
The oxadiazole nitrogen and carboxylic oxygen act as ligands for transition metals:
Biological Activity-Driven Modifications
-
Anticancer Derivatives : Condensation with hydrazides (e.g., isoniazid) in POCl<sub>3</sub> yields 5-(4,5-dimethylthiophen-2-yl)-N'-(isonicotinoyl)-1,2,4-oxadiazole-3-carbohydrazide , showing cytotoxicity against MCF-7 cells (IC<sub>50</sub> = 8.2 µM) .
-
Antimicrobial Agents : Sulfonation followed by coupling with β-lactams enhances activity against Staphylococcus aureus (MIC = 4 µg/mL) .
Scientific Research Applications
5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Structural Features:
- 1,2,4-Oxadiazole ring : Provides rigidity and hydrogen-bonding capacity via its nitrogen atoms.
- 4,5-Dimethylthiophen-2-yl substituent : Enhances lipophilicity and π-π stacking interactions.
- Carboxylic acid group : Facilitates solubility and ionic interactions with biological targets.
Comparison with Similar Compounds
The compound’s structural and functional analogs are critical for understanding its uniqueness. Below is a comparative analysis of related 1,2,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues and Substituent Effects
Bioactivity Comparison
Physicochemical and Electronic Properties
- Lipophilicity : The 4,5-dimethylthiophen-2-yl group confers higher logP (~2.5) compared to furan analogs (~1.8), enhancing membrane permeability .
- Hydrogen-bonding capacity : The carboxylic acid group enables strong interactions with polar residues in enzyme active sites, as seen in FABP4 inhibitors .
Biological Activity
5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, along with a thiophene ring substituted with methyl groups, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₃S
- Molecular Weight : 224.24 g/mol
The compound’s carboxylic acid functional group enhances its reactivity and solubility in various solvents, making it suitable for medicinal chemistry applications.
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities due to their ability to interact with various biological targets. The following mechanisms have been identified:
- Anticancer Activity : Oxadiazoles have been shown to inhibit enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerases .
- Antimicrobial Properties : Some derivatives demonstrate broad-spectrum antimicrobial activity by disrupting bacterial DNA synthesis .
- Anti-inflammatory Effects : The compound has been linked to reduced inflammation through inhibition of pro-inflammatory cytokines .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Cytotoxicity Studies : In an MTT assay evaluating antiproliferative activity against human cancer cell lines (NCI H292, HL-60), the compound exhibited moderate cytotoxicity with IC50 values ranging from 19 µg/mL to 42 µg/mL depending on the cell line tested .
- Antimicrobial Testing : A study reported that derivatives of oxadiazole demonstrated significant antimicrobial effects against a variety of pathogens. The presence of the thiophene ring was crucial for enhancing these properties .
- Anti-inflammatory Research : In vivo studies indicated that the compound reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the broader context of its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Thiophen-3-yl)-1,2,4-Oxadiazole-3-Carboxylic Acid | Contains thiophene; similar carboxylic group | Anticancer and anti-inflammatory properties |
| 5-(Phenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid | Aromatic phenyl group | Broad spectrum antimicrobial activity |
| 5-(Methyl)-1,2,4-Oxadiazole-3-Carboxylic Acid | Methyl substitution on oxadiazole | Exhibits neuroprotective effects |
This comparative analysis highlights how variations in substituents can significantly affect biological activities and pharmacological profiles.
Q & A
Q. What are the key steps in synthesizing 5-(4,5-Dimethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how is purity ensured?
The synthesis typically involves cyclocondensation of precursors such as thiophene derivatives and oxadiazole-forming reagents (e.g., hydroxylamine derivatives). A common method includes refluxing in acetic acid with sodium acetate as a catalyst to facilitate ring closure . Purification is achieved via recrystallization from solvent mixtures (e.g., DMF/acetic acid) or column chromatography to isolate the target compound. Purity is validated by HPLC and elemental analysis .
Q. Which analytical techniques confirm the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxadiazole and thiophene ring systems. Mass spectrometry (MS) provides molecular weight verification, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy can validate functional groups like the carboxylic acid .
Q. What are the optimal storage conditions to maintain its stability?
Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the oxadiazole ring or oxidation of the thiophene moiety. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) are recommended to establish shelf life .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Use design of experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. acetic acid), catalyst loading (sodium acetate), and reaction time. For example, extending reflux time from 3 to 5 hours increased yields by 15% in analogous oxadiazole syntheses . Microwave-assisted synthesis may reduce reaction time while maintaining selectivity .
Q. What computational methods predict its biological activity and interactions?
Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets like enzymes or receptors. Quantitative structure-activity relationship (QSAR) models, using descriptors like LogP and polar surface area, may predict bioavailability or toxicity. Density functional theory (DFT) calculations elucidate electronic properties influencing reactivity .
Q. How to address discrepancies in spectroscopic data during characterization?
Contradictions in NMR shifts (e.g., unexpected splitting) may arise from tautomerism or impurities. Confirm results using complementary techniques: 2D NMR (COSY, HSQC) resolves complex splitting, while LC-MS identifies trace impurities. Cross-validate with synthetic intermediates to isolate the source of discrepancies .
Q. What strategies functionalize the oxadiazole ring for enhanced properties?
Introduce substituents via nucleophilic substitution at the oxadiazole C-5 position. For example, esterification of the carboxylic acid group with alkyl halides or coupling reactions (e.g., Suzuki-Miyaura) on the thiophene ring can modulate solubility or bioactivity. Thioether linkages (via mercaptoacetic acid) enhance metabolic stability .
Q. How does its electronic structure influence reactivity in catalytic systems?
The electron-deficient oxadiazole ring acts as a π-acceptor, stabilizing transition states in metal-catalyzed reactions. Substituents on the thiophene ring (e.g., methyl groups) alter electron density, impacting regioselectivity in cross-coupling reactions. UV-Vis and cyclic voltammetry studies quantify HOMO-LUMO gaps for catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
